N-(6-chloro-3-iodopyridin-2-yl)pivalamide N-(6-chloro-3-iodopyridin-2-yl)pivalamide
Brand Name: Vulcanchem
CAS No.: 800402-05-5
VCID: VC6392830
InChI: InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
SMILES: CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I
Molecular Formula: C10H12ClIN2O
Molecular Weight: 338.57

N-(6-chloro-3-iodopyridin-2-yl)pivalamide

CAS No.: 800402-05-5

Cat. No.: VC6392830

Molecular Formula: C10H12ClIN2O

Molecular Weight: 338.57

* For research use only. Not for human or veterinary use.

N-(6-chloro-3-iodopyridin-2-yl)pivalamide - 800402-05-5

Specification

CAS No. 800402-05-5
Molecular Formula C10H12ClIN2O
Molecular Weight 338.57
IUPAC Name N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Standard InChI InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
Standard InChI Key SAQCDMGMWAACSN-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I

Introduction

N-(6-Chloro-3-iodopyridin-2-yl)pivalamide is an organic compound with the molecular formula C10H12ClIN2O and a molecular weight of 338.57 g/mol . It features a pyridine ring substituted with chlorine and iodine atoms, along with a pivalamide functional group. This unique structure contributes to its potential utility in various fields, particularly in medicinal chemistry and biological research.

Synthesis of N-(6-Chloro-3-iodopyridin-2-yl)pivalamide

The synthesis of this compound typically involves several key steps:

  • Halogenation: The pyridine ring undergoes halogenation to introduce chlorine and iodine at specific positions.

  • Amidation: The halogenated pyridine is then reacted with pivaloyl chloride in the presence of a base to form the pivalamide derivative .

Industrial production methods are similar but are scaled up to accommodate larger quantities, involving optimized reaction conditions such as temperature control and efficient catalysts to ensure high yield and purity .

Common Reagents and Conditions

Reaction TypeReagentsConditions
SubstitutionSodium iodide, Potassium fluorideAppropriate solvents and temperatures
OxidationPotassium permanganateControlled temperature and solvent
ReductionLithium aluminum hydrideInert atmosphere and controlled temperature

Biological Activity and Potential Applications

This compound has gained attention in medicinal chemistry due to its potential biological activities. It is studied for its interactions with biomolecules, which may influence various biochemical pathways. The presence of halogen atoms enhances its binding affinity and reactivity, making it a candidate for further pharmacological investigation.

Potential Therapeutic Applications

  • Anti-inflammatory Properties: Compounds similar to N-(6-chloro-3-iodopyridin-2-yl)pivalamide have shown potential in inhibiting matrix metalloproteinases (MMPs), suggesting use in conditions like rheumatoid arthritis.

  • Cancer Research: Preliminary studies indicate that related compounds might inhibit checkpoint kinase 1 (CHK1), involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Compound NameBiological ActivityKey Differences
N-(2-chloro-6-iodopyridin-3-yl)pivalamideModerate anti-inflammatory effectsDifferent halogen positioning
N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamidePotential anticancer activityFluorine substitution affects reactivity
N-(2-chloro-4-cyano-6-iodopyridin-3-yl)pivalamideInhibition of MMPsCyano group introduces different chemical behavior

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